5-Aminonaphthalene-2-sulfonyl chloride

electrodegradation environmental chemistry wastewater treatment

5-Aminonaphthalene-2-sulfonyl chloride (CAS 2167026-37-9, molecular formula C10H8ClNO2S, molecular weight 241.69 g/mol) is a bifunctional aromatic compound featuring both a nucleophilic primary amino group at the 5-position and an electrophilic sulfonyl chloride group at the 2-position of the naphthalene core. This structural duality distinguishes it from common alternatives such as dansyl chloride (5-dimethylamino-1-naphthalenesulfonyl chloride), which lacks a free primary amine for further conjugation, and from simple naphthalenesulfonyl chlorides, which lack the amino functional handle entirely.

Molecular Formula C10H8ClNO2S
Molecular Weight 241.69 g/mol
Cat. No. B13549882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminonaphthalene-2-sulfonyl chloride
Molecular FormulaC10H8ClNO2S
Molecular Weight241.69 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)C(=C1)N
InChIInChI=1S/C10H8ClNO2S/c11-15(13,14)8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,12H2
InChIKeyVCNUPVKFLTYPNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Aminonaphthalene-2-sulfonyl chloride: A Dual-Function Building Block for Customizable Fluorescent Probes and Derivatization Reagents


5-Aminonaphthalene-2-sulfonyl chloride (CAS 2167026-37-9, molecular formula C10H8ClNO2S, molecular weight 241.69 g/mol) is a bifunctional aromatic compound featuring both a nucleophilic primary amino group at the 5-position and an electrophilic sulfonyl chloride group at the 2-position of the naphthalene core . This structural duality distinguishes it from common alternatives such as dansyl chloride (5-dimethylamino-1-naphthalenesulfonyl chloride), which lacks a free primary amine for further conjugation, and from simple naphthalenesulfonyl chlorides, which lack the amino functional handle entirely [1]. The compound serves as a versatile intermediate for synthesizing customized fluorescent probes, derivatization reagents for LC-MS, and selectively cleavable protecting groups, offering procurement flexibility not available with its N,N-dialkylated or non-aminated analogs .

Why 5-Aminonaphthalene-2-sulfonyl chloride Cannot Be Replaced by Dansyl Chloride or Unsubstituted Naphthalenesulfonyl Chlorides


Generic substitution of 5-aminonaphthalene-2-sulfonyl chloride with dansyl chloride (5-dimethylamino-1-naphthalenesulfonyl chloride) or unsubstituted 2-naphthalenesulfonyl chloride fails because each analog lacks critical structural features required for specific downstream applications. Dansyl chloride's amino group is permanently dimethylated, precluding further postsynthetic modification of the fluorophore core, whereas the target compound's free 5-amino group allows N-alkylation, acylation, or conjugation without altering sulfonylation reactivity [1]. Conversely, 2-naphthalenesulfonyl chloride lacks the amino group entirely, eliminating the capacity to tune fluorescence properties or introduce additional functional modules [2]. Furthermore, the 2-sulfonyl regiochemistry of the target compound confers a distinct electrochemical reduction profile compared to 1-sulfonyl analogs, enabling selective deprotection strategies that are not achievable with dansyl chloride (a 1-sulfonyl derivative) or tosyl-based protecting groups .

Quantitative Differentiation of 5-Aminonaphthalene-2-sulfonyl chloride Against Closest Structural Analogs


Superior Electrochemical Combustion Efficiency of the 5-Amino-2-sulfonate Scaffold vs. Regioisomeric Aminonaphthalene Sulfonates

The 5-amino-2-substitution pattern demonstrated the highest combustion efficiency among three regioisomeric aminonaphthalene sulfonates tested. Under identical BDD anode/sodium sulfate electrolyte conditions, the acid precursor of the target compound (5-aminonaphthalene-2-sulfonic acid, 5AN2S) achieved 84% combustion efficiency, compared to 75% for 4-aminonaphthalene-1-sulfonic acid (4AN1S) and 74% for 8-aminonaphthalene-2-sulfonic acid (8AN2S) [1]. Additionally, the electrolysis of 5AN2S and 8AN2S consistently produced higher amounts of oxalic acid and lower quantities of acetic acid than 4AN1S, indicating a distinct degradation pathway attributable to the 2-sulfonate substitution pattern [1].

electrodegradation environmental chemistry wastewater treatment

Selective Reductive Cleavage of 2-Naphthalenesulfonyl Derivatives vs. 1-Naphthalenesulfonyl and Tosyl Protecting Groups

The 2-naphthalenesulfonyl group (structurally corresponding to the sulfonyl moiety in the target compound) undergoes reductive cleavage at a significantly less negative cathodic potential than the 1-naphthalenesulfonyl group and the widely used tosyl group. Cyclic voltammetry studies on N-sulfonylindole model compounds revealed that 2-naphthalenesulfonylindole gives a CV reduction peak at approximately 0.2 V less negative than 1-naphthalenesulfonylindole, and both naphthalenesulfonyl derivatives are reduced at potentials roughly 0.4–0.5 V less negative than tosylindole . This potential difference enables selective cleavage of 2-naphthalenesulfonyl protecting groups in the presence of tosyl groups using Mg/MeOH, a mild reducing system effective for arenesulfonamides with CV peaks above −2.30 V .

organic synthesis protecting group strategy solid-phase peptide synthesis

Maintenance of Sulfonylation Reactivity After Amino Group Derivatization

A systematic study of adenine sulfonylation demonstrated that chemical modification of the aromatic amino group on 5-amino-naphthalene-1-sulfonyl chlorides—including N,N-dimethylation (DNS-Cl), N,N-diethylation (DEANS-Cl), and N,N-diethylleucyl amidation (DELANS-Cl)—does not alter the sulfonylation site preference or reactivity profile of the sulfonyl chloride group [1]. This class-level finding implies that 5-aminonaphthalene-2-sulfonyl chloride can serve as a universal precursor: the free 5-amino group can be derivatized to tune fluorescence properties, isotopic labeling, or chromatographic behavior without compromising the predictable sulfonylation chemistry of the 2-SO2Cl group. In contrast, dansyl chloride (DNS-Cl) is exclusively a terminal labeling reagent, as its dimethylamino group cannot be further functionalized [1].

chemical biology fluorescent probe design LC-MS derivatization

Solvolytic Reactivity Distinction Between 1- and 2-Naphthalenesulfonyl Chlorides

Conductometric studies of naphthalenesulfonyl chloride solvolysis in acetone-water mixtures revealed that the rate constant for 1-naphthalenesulfonyl chloride is smaller than that of 2-naphthalenesulfonyl chloride, a difference attributed to ground-state stabilization and peri-hydrogen effects in the 1-isomer [1]. This class-level finding indicates that 2-naphthalenesulfonyl chlorides generally exhibit higher solvolytic reactivity than their 1-substituted counterparts. For the target compound, this implies that the 2-SO2Cl group will react faster with nucleophiles (amines, alcohols) than the corresponding 5-aminonaphthalene-1-sulfonyl chloride isomer, an important consideration for kinetic resolution or time-sensitive derivatization protocols [1].

physical organic chemistry reaction kinetics sulfonylation reagent selection

Structural Basis for Postsynthetic Fluorophore Tuning vs. Fixed-Spectrum Dansyl Chloride

5-Aminonaphthalene-1-sulfonate derivatives exhibit a complex, solvent-dependent fluorescence behavior with quantum yield and lifetime sensitive to environmental polarity, a property linked to inversion of the two lowest excited singlet states [1]. While dansyl chloride (5-dimethylamino-1-naphthalenesulfonyl chloride) has well-characterized fixed spectral properties (Ex/Em ~333/515 nm in DMF, fluorescence lifetime 10–20 ns for protein conjugates) [2], the primary amino group in the target compound's scaffold can be selectively alkylated or acylated post-synthetically to tune emission wavelengths, Stokes shifts, and quantum yields for specific assay requirements. The relative fluorescence quantum yields of dansyl analogs vary substantially with substitution: reported values of 0.89, 0.62, and 0.37 in toluene for differently constrained amino derivatives [3], demonstrating the wide tunability accessible through amino group modification.

fluorescence spectroscopy solvatochromic probes bioconjugation

Precursor to High-Sensitivity LC-MS Derivatization Reagents with Up to 400-Fold Sensitivity Enhancement

The 5-aminonaphthalene scaffold serves as the core structural component for N,N-dialkylamino-naphthalene-1-sulfonyl chloride derivatization reagents that achieve up to 400-fold enhancement in LC-MS detection sensitivity for polar metabolites . The Fudan University patent explicitly describes the synthesis of DELANS-Cl and related derivatization reagents starting from 5-aminonaphthalene sulfonic acid, the direct precursor to the target sulfonyl chloride [1]. Twins labeling strategies using DNS-Cl and Dens-Cl enabled absolute quantification of 13 metabolite pairs with lower limits of quantification (LLOQ) of 0.002–0.5 μg/mL and significantly improved chromatographic retention of polar analytes on C18 columns . While these performance metrics are achieved with the fully derivatized N,N-dialkyl forms, the target compound represents the essential unsubstituted intermediate that enables customization of the N-substituent for specific applications, isotope labeling, or physicochemical property optimization.

LC-MS/MS metabolomics isotope labeling

Optimal Procurement Scenarios for 5-Aminonaphthalene-2-sulfonyl chloride Based on Quantitative Evidence


Custom Fluorescent Probe Libraries for Structure-Activity Relationship (SAR) Studies

When a research program requires a series of fluorescent probes with systematically varied N-substituents to map structure-activity relationships, 5-aminonaphthalene-2-sulfonyl chloride is the preferred starting material over dansyl chloride. The free 5-amino group enables postsynthetic diversification into N-alkyl, N-acyl, or N-aryl derivatives without altering the sulfonylation reactivity profile, as demonstrated by the invariance of sulfonylation site preference across the DNS-Cl, DEANS-Cl, and DELANS-Cl series [1]. The resulting sulfonamide adducts retain environmentally sensitive fluorescence with quantum yields tunable across a range of 0.37–0.89 depending on N-substitution [2], enabling systematic photophysical optimization from a single procured intermediate.

Orthogonal Protecting Group Strategies in Multi-Step Organic Synthesis

In synthetic routes requiring sequential deprotection of multiple amino groups, the 2-naphthalenesulfonyl group—derived from 5-aminonaphthalene-2-sulfonyl chloride—offers a distinct electrochemical cleavage window. The 2-naphthalenesulfonyl protecting group is reduced at a cathodic potential approximately 0.2 V less negative than its 1-naphthalenesulfonyl isomer and ≥0.4 V less negative than the tosyl group, enabling selective removal with Mg/MeOH in the presence of tosyl-protected amines . This orthogonal deprotection capability is not available with 1-sulfonyl chloride isomers or with tosyl chloride, making the 2-sulfonyl chloride regioisomer the reagent of choice for convergent synthetic strategies.

Development of Isotope-Coded Derivatization Reagents for Absolute Quantification Metabolomics

For laboratories developing in-house stable isotope-coded derivatization (ICD) reagents, 5-aminonaphthalene-2-sulfonyl chloride provides the core scaffold onto which light and heavy isotope labels can be installed via the free amino group. The Fudan University patent explicitly demonstrates that N,N-dialkylaminoethylaminonaphthoyl sulfonyl chlorides synthesized from 5-aminonaphthalene sulfonic acid serve as specific derivatization reagents for hydroxyl and amino groups, improving chromatographic separation and detection sensitivity [3]. This approach has been validated in twins labeling LC-MS/MS strategies achieving 400-fold sensitivity gains and LLOQ values of 0.002–0.5 μg/mL for polar metabolites , offering a procurement pathway to build customized quantification workflows rather than relying on commercial single-isotope reagents.

Environmental Fate Studies and Waste Stream Optimization for Naphthalene-Based Chemicals

When evaluating the environmental persistence of naphthalene-based synthetic intermediates, the 5-amino-2-substitution pattern demonstrates a measurably superior electrodegradation profile. Under BDD anode/sodium sulfate conditions, 5-aminonaphthalene-2-sulfonic acid achieves 84% combustion efficiency, outperforming the 4-amino-1-isomer (75%) and 8-amino-2-isomer (74%) [4]. Furthermore, the 2-sulfonate isomers (5AN2S and 8AN2S) produce higher oxalic acid and lower acetic acid during degradation, indicating a more complete mineralization pathway [4]. For industrial processes where waste stream treatability factors into reagent selection, this quantifiable difference supports preference for the 5-amino-2-substituted scaffold.

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